molecular formula C10H5ClO3 B8659760 3-Chloro-4-phenylfuran-2,5-dione CAS No. 4814-18-0

3-Chloro-4-phenylfuran-2,5-dione

Cat. No.: B8659760
CAS No.: 4814-18-0
M. Wt: 208.60 g/mol
InChI Key: XTFROYHLJUHJII-UHFFFAOYSA-N
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Description

3-Chloro-4-phenylfuran-2,5-dione is a useful research compound. Its molecular formula is C10H5ClO3 and its molecular weight is 208.60 g/mol. The purity is usually 95%.
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Q & A

Basic Research Questions

Q. How can synthetic routes for 3-Chloro-4-phenylfuran-2,5-dione be designed to address regioselectivity challenges in halogenation?

  • Methodological Answer : Optimize halogenation by using directing groups (e.g., electron-donating substituents) to control regiochemistry. For example, bromine or chlorine can be introduced via electrophilic substitution guided by steric and electronic effects of the phenyl group. Protecting labile functional groups (e.g., carbonyls) during synthesis may prevent side reactions. Rearrangement reactions, such as Lossen-type mechanisms involving succinimide derivatives, could also be explored to access the target scaffold .

Q. What spectroscopic techniques are critical for confirming the structure and stereochemistry of this compound?

  • Methodological Answer : Use multi-nuclear NMR (¹H, ¹³C, DEPT) to assign proton and carbon environments, with emphasis on carbonyl (175–185 ppm) and aromatic signals. X-ray crystallography is essential for resolving stereochemical ambiguities and verifying intramolecular distances (e.g., C–Cl bond length ~1.72 Å) . Mass spectrometry (HRMS) confirms molecular weight, while IR identifies carbonyl stretching (~1770 cm⁻¹).

Q. How should researchers analyze and mitigate toxicological risks during laboratory handling of this compound?

  • Methodological Answer : Review Safety Data Sheets (SDS) for analogous compounds (e.g., pyrrole-2,5-diones) to identify hazards like inhalation toxicity or mutagenicity . Implement strict PPE protocols (gloves, fume hoods) and conduct preliminary in vitro assays (Ames test) to assess mutagenic potential. Store samples in sealed containers under inert atmospheres to minimize decomposition into toxic byproducts (e.g., NOx, Cl⁻ vapors) .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for furan-2,5-dione derivatives be resolved?

  • Methodological Answer : Cross-validate assay conditions (e.g., cell lines, viral strains) and compound purity (HPLC ≥95%). For example, antiviral activity discrepancies in diketopiperazine analogs (IC₅₀: 6.8–41.5 μM) may arise from stereochemical variations or impurities . Use orthogonal assays (e.g., SPR, enzymatic inhibition) to confirm target engagement.

Q. What strategies are effective for studying structure-activity relationships (SAR) in this compound derivatives?

  • Methodological Answer : Systematically modify substituents (e.g., phenyl → fluorophenyl, chloro → bromo) and evaluate pharmacological responses. For instance, replacing tetrazole with pyrrolidine-2,5-dione in analogs enhanced agonistic activity by 2-fold in GPR119 receptor studies . Pair experimental data with computational modeling (docking, QSAR) to identify critical pharmacophores.

Q. How can decomposition pathways of this compound be suppressed during long-term storage?

  • Methodological Answer : Store under argon at –20°C with desiccants (silica gel) to prevent hydrolysis or oxidation. Monitor stability via periodic TLC/HPLC. Avoid exposure to light, as UV radiation accelerates degradation in halogenated heterocycles .

Q. What computational and experimental approaches elucidate intermolecular interactions in this compound crystals?

  • Methodological Answer : X-ray crystallography reveals non-covalent interactions (C–H⋯O, π-π stacking; centroid distances ~3.4 Å) . Complement with Hirshfeld surface analysis and DFT calculations to quantify interaction energies. For example, Br⋯Br contacts in brominated analogs stabilize crystal packing .

Q. How can reaction conditions be optimized for academic-scale synthesis of this compound derivatives?

  • Methodological Answer : Screen catalysts (e.g., Pd for cross-coupling) and solvents (DMF, THF) to improve yields. For example, microwave-assisted synthesis reduces reaction times for thermally sensitive intermediates . Kinetic studies (e.g., variable-temperature NMR) identify rate-limiting steps, enabling precise control over reaction parameters.

Properties

CAS No.

4814-18-0

Molecular Formula

C10H5ClO3

Molecular Weight

208.60 g/mol

IUPAC Name

3-chloro-4-phenylfuran-2,5-dione

InChI

InChI=1S/C10H5ClO3/c11-8-7(9(12)14-10(8)13)6-4-2-1-3-5-6/h1-5H

InChI Key

XTFROYHLJUHJII-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)OC2=O)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

With ice-cooling, 10.0 g (57 mmol) of phenylmaleic anhydride were added to 57 ml of thionyl chloride, and the mixture was, over a period of 10 min, admixed dropwise with 9.08 g (115 mmol) of pyridine, the temperature being maintained at 10-12° C. The mixture was stirred at 10-12° C. for 30 min, heated at 75° C. for 10 min. using a preheated heating bath and allowed to cool, and excess thionylchloride was stripped off at 60° C. at reduced pressure. The residue was then boiled with 120 ml of toluene and filtered, and the residue was washed with 50 ml of hot toluene. The filtrate was concentrated under reduced pressure, titrated with petroleum ether and dried. Yield: 8.5 g, m.p. 82-83° C.
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Synthesis routes and methods III

Procedure details

To an ice cold solution of phenylmaleic anhydride (5.74 mmol, 1.0 g) in thionyl chloride (6.0 mL) was added drop wise pyridine (11.4 mmol, 0.9 g). The reaction mixture was stirred for 60 min at 0° C., followed by heating to 75° C. for 20 min. The reaction mixture was cooled to room temperature and the thionyl chloride was removed in vacuo. The crude residue was suspended in toluene (10 mL), refluxed for 10 min., followed by filtration of the hot mixture. The filtrate was concentrated to give 1.15 g (96%) of the title. 1H NMR (400 MHz, CDCl3) δ 8.05-8.00 (m, 2H), 7.59-7.51 (m, 3H).
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